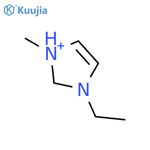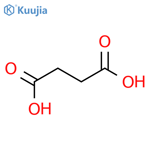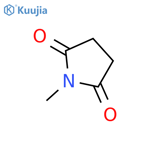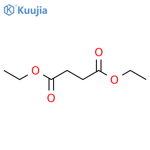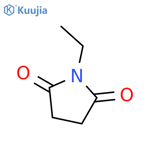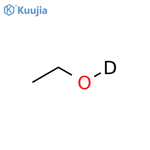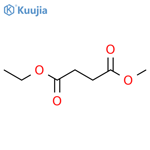- Valuable new platform chemicals obtained by valorisation of a model succinic acid and bio-succinic acid with an ionic liquid and high-pressure carbon dioxide, Green Chemistry, 2017, 19(17), 4048-4060
Cas no 106-65-0 (Dimethyl succinate)
ジメチルコハク酸(Dimethyl succinate)は、コハク酸のジメチルエステルであり、化学式C6H10O4で表される有機化合物です。無色の液体で、穏やかな芳香を持ち、水にはわずかに溶け、有機溶媒にはよく溶けます。主にプラスチックや樹脂の可塑剤、香料、医薬品中間体として使用されます。また、生分解性が高く、環境に優しい溶媒としても注目されています。反応性が高く、他の化合物と容易に結合するため、さまざまな化学合成プロセスにおいて有用です。さらに、低毒性で取り扱いが比較的安全な点も利点です。
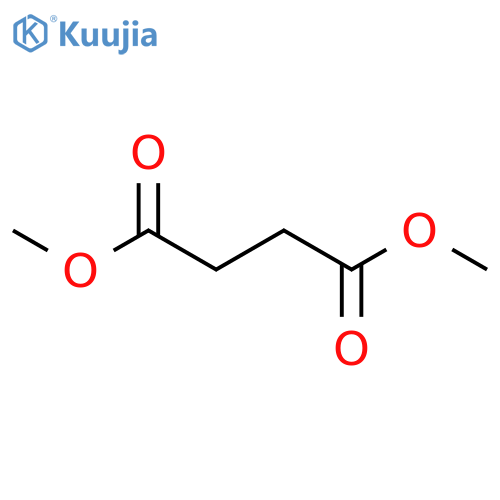
Dimethyl succinate structure
商品名:Dimethyl succinate
Dimethyl succinate 化学的及び物理的性質
名前と識別子
-
- Dimethyl succinate
- Methyl succinate
- DBE-9 dibasic ester
- Succinic Acid Dimethyl Ester
- DIMETHYLE SUCCINATE
- Alkane-(C4,C5,C6)-dioic acid dimethyl ester
- Butanedioic acid dimethyl ester
- dimethyl butanedioate
- DBE-4
- FEMA 2396
- ESTASOL(R)
- Dimethyl succite
- DBE-4 DIBASIC ESTER
- methyl butanedioate
- AKOS BBS-00004425
- Dimethylsuccinate
- Butanedioic acid, dimethyl ester
- Succinic acid, dimethyl ester
- Butanedioic acid, 1,4-dimethyl ester
- FEMA No. 2396
- 1,4-dimethyl butanedioate
- Dimethyl ester of succinic acid
- MUXOBHXGJLMRAB-UHFFFAOYSA-N
- CH3OC(O)CH2CH2C(O)OCH3
- Dimethyl succinate,99%
- SCHEMBL10213
- EC 203-419-9
- NCGC00259738-01
- NCGC00091530-03
- Dimethyl succinate, Vetec(TM) reagent grade, 98%
- DTXCID005152
- DIMETHYL SUCCINATE [INCI]
- DBE-4 dibasic ester, 98%
- NS00007584
- AKOS000269071
- DIMETHYL SUCCINATE [FCC]
- CAS-106-65-0
- CHEBI:165393
- DBE 4
- Q27271375
- DIMETHYL SUCCINATE [HSDB]
- STL481902
- LS-13155
- EINECS 203-419-9
- DTXSID5025152
- dimethyl 1,4-butanedioate
- CHEMBL556489
- 914I2127JR
- F1905-7126
- HSDB 5370
- HY-Y0808
- NCGC00091530-01
- NSC52209
- HMS2270G19
- CCRIS 4803
- AI3-02480
- 106-65-0
- NCGC00254517-01
- Tox21_202189
- NCGC00091530-02
- Tox21_300350
- MLS002454400
- J-001620
- SUCCINIC ACID DIMETHYL ESTER [MI]
- Dimethyl succinate, purum, >=98.0% (GC)
- CS-0015787
- NSC 52209
- Dimethyl succinate, 98%, FG
- Dimethyl succinate, analytical standard
- DB-059497
- NSC-52209
- DIMETHYL SUCCINATE [FHFI]
- EN300-113007
- Succinic acid-dimethyl ester
- MFCD00008466
- UNII-914I2127JR
- doi:10.14272/MUXOBHXGJLMRAB-UHFFFAOYSA-N.1
- SMR001253742
-
- MDL: MFCD00008466
- インチ: 1S/C6H10O4/c1-9-5(7)3-4-6(8)10-2/h3-4H2,1-2H3
- InChIKey: MUXOBHXGJLMRAB-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])[H])C(C([H])([H])C([H])([H])C(=O)OC([H])([H])[H])=O
- BRN: 956776
計算された属性
- せいみつぶんしりょう: 146.05800
- どういたいしつりょう: 146.057909
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 5
- 複雑さ: 114
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 機能3 d受容体数: 2
- 立体異性体サンプリングRMSD: 0.6
- CID立体異性体数: 28
- トポロジー分子極性表面積(TPSA): 52.6
- トポロジー分子極性表面積: 52.6
- 有効回転子数: 5
- 疎水性パラメータ計算基準値(XlogP): 0.4
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 無色から淡黄色の液体(室温)、冷却後硬化可能
- 密度みつど: 1.117 g/mL at 25 °C(lit.)
- ゆうかいてん: 16-19 °C (lit.)
- ふってん: 200 °C(lit.)
- フラッシュポイント: 華氏温度:194°f
摂氏度:90°c - 屈折率: n20/D 1.418-1.420
n20/D 1.419(lit.) - ようかいど: 75g/l
- すいようせい: 8.5 g/L (20 ºC)
- あんていせい: Stable. Combustible. Incompatible with oxidizing agents, acids, bases, reducing agents.
- PSA: 52.60000
- LogP: 0.11260
- FEMA: 2396
- マーカー: 14,8869
- じょうきあつ: 0.3 mmHg ( 20 °C)
- ようかいせい: 水(1%)、エタノール(3%)、油に微溶解
Dimethyl succinate セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H319
- 警告文: P305+P351+P338
- 危険物輸送番号:UN 1993
- WGKドイツ:1
- 危険カテゴリコード: 36
- セキュリティの説明: S26-S24/25
- RTECS番号:WM7675000
-
危険物標識:

- TSCA:Yes
- ちょぞうじょうけん:高温、火花、炎、火元から離れてください。使用しない場合は容器を閉じたままにします。密閉容器に保管する。日陰、乾燥、風通しの良い場所に保管し、不適合物質から遠ざける。
- リスク用語:R36
- 爆発限界値(explosive limit):1.0-8.5%(V)
Dimethyl succinate 税関データ
- 税関コード:29171990
- 税関データ:
中国税関コード:
2917190090概要:
2917190090その他の無環ポリカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用、テレフタル酸は4 CBAvalue、テレフタル酸はP TL酸値を指定してください、テレフタル酸は色を、テレフタル酸は水分を明記してください
要約:
2917190090無環ポリカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:無最恵国関税:6.5% General tariff:30.0%
Dimethyl succinate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R012352-500g |
Dimethyl succinate |
106-65-0 | 98% | 500g |
¥85 | 2024-05-26 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | DD952-100g |
Dimethyl succinate |
106-65-0 | 98% | 100g |
¥45.0 | 2022-06-10 | |
| Enamine | EN300-113007-10.0g |
1,4-dimethyl butanedioate |
106-65-0 | 95% | 10g |
$32.0 | 2023-05-03 | |
| Enamine | EN300-113007-2.5g |
1,4-dimethyl butanedioate |
106-65-0 | 95% | 2.5g |
$27.0 | 2023-10-26 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W239607-10KG-K |
Dimethyl succinate |
106-65-0 | 98%, FG | 10KG |
2706.21 | 2021-05-17 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015540-500g |
Dimethyl succinate |
106-65-0 | 99.5% | 500g |
¥116 | 2024-05-26 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015540-100g |
Dimethyl succinate |
106-65-0 | 99.5% | 100g |
¥48 | 2024-05-26 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D103953-500g |
Dimethyl succinate |
106-65-0 | AR,99% | 500g |
¥155.90 | 2023-09-03 | |
| TRC | D472815-500g |
Dimethyl Succinate |
106-65-0 | 500g |
$ 126.00 | 2023-09-07 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 112755-500G |
Dimethyl succinate |
106-65-0 | 500g |
¥1070.82 | 2023-12-10 |
Dimethyl succinate 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Carbon dioxide , 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ; 160 bar, rt → 150 °C; 18 h, 150 °C
リファレンス
Dimethyl succinate Raw materials
- N-Propyl-Methyl Piperidinium Bis(trifluoroMethylsulfonyl)Imide
- 1H-Imidazolium,3-ethyl-1-methyl-
- butanedioic acid
Dimethyl succinate Preparation Products
Dimethyl succinate サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:106-65-0)丁二酸二甲酯
注文番号:LE26588144
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:56
価格 ($):discuss personally
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:106-65-0)Dimethyl succinate
注文番号:sfd20501
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:38
価格 ($):discuss personally
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
(CAS:106-65-0)
注文番号:SDF030
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Wednesday, 27 November 2024 14:56
価格 ($):
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:106-65-0)Dimethyl succinate
注文番号:LE1805
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 11:41
価格 ($):discuss personally
Dimethyl succinate 関連文献
-
M. Tryznowski,A. ?widerska,T. Go?ofit,Z. ?o?ek-Tryznowska RSC Adv. 2017 7 30385
-
Free De Schouwer,Thomas Cuypers,Laurens Claes,Dirk E. De Vos Green Chem. 2017 19 1866
-
Joseph Wang,Mustafa Musameh Analyst 2004 129 1
-
Richard J. Payne,Miguel D. Toscano,Esther M. M. Bulloch,Andrew D. Abell,Chris Abell Org. Biomol. Chem. 2005 3 2271
-
Zhi-Ping Shi,Guo-Bin Ren,Ming-Hui Qi,Zhong Li,Xiao-Yong Xu CrystEngComm 2020 22 3863
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
(CAS:106-65-0)

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:106-65-0)Dimethyl succinate

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ

